molecular formula C7H7F3O B3152597 3-(Trifluoromethyl)cyclohex-2-en-1-one CAS No. 74031-45-1

3-(Trifluoromethyl)cyclohex-2-en-1-one

Cat. No.: B3152597
CAS No.: 74031-45-1
M. Wt: 164.12 g/mol
InChI Key: PJVVPVVXUVHMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H7F3O It is a derivative of cyclohexenone, characterized by the presence of a trifluoromethyl group at the third position of the cyclohexene ring

Scientific Research Applications

3-(Trifluoromethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with trifluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include catalytic methods and the use of advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 3-(Trifluoromethyl)cyclohex-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects.

Properties

IUPAC Name

3-(trifluoromethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVPVVXUVHMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)cyclohex-2-en-1-one
Reactant of Route 2
3-(Trifluoromethyl)cyclohex-2-en-1-one
Reactant of Route 3
3-(Trifluoromethyl)cyclohex-2-en-1-one
Reactant of Route 4
3-(Trifluoromethyl)cyclohex-2-en-1-one
Reactant of Route 5
3-(Trifluoromethyl)cyclohex-2-en-1-one
Reactant of Route 6
3-(Trifluoromethyl)cyclohex-2-en-1-one

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